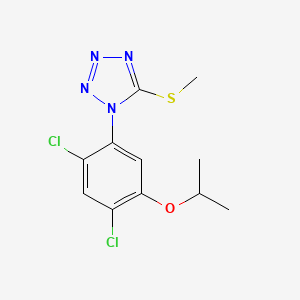

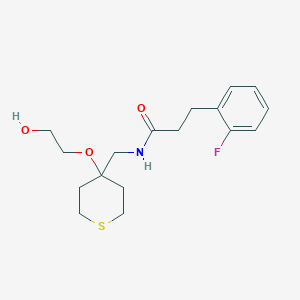

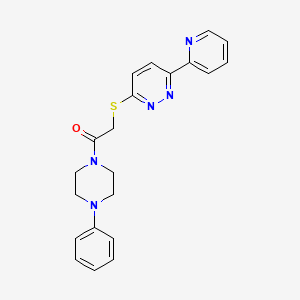

![molecular formula C11H14ClN B2496078 5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride CAS No. 2197054-77-4](/img/structure/B2496078.png)

5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spirocyclopropane derivatives are a class of compounds known for their unique three-dimensional structures and significant chemical properties. These compounds, including spiro[cyclopropane-1,3'-indole] derivatives, are of interest due to their potential in pharmaceuticals and material science due to their complex molecular architecture and reactivity.

Synthesis Analysis

The synthesis of spirocyclopropane derivatives involves various strategies, including diastereoselective cyclopropanation reactions and catalyst-free methods. For instance, substituted 3-methyleneindolin-2-ones have been efficiently cyclopropanated with ethyl diazoacetate in a catalyst-free and highly diastereoselective reaction, yielding spiro[cyclopropane-1,3′-indolin]-2′-ones (Maurya et al., 2014). Another method involves the rearrangement of isoxazoline-5-spiro derivatives under mild conditions to produce indolizidinones, showcasing the versatility of cyclopropane-containing compounds in synthesis (Cordero et al., 1990).

Molecular Structure Analysis

Spirocyclopropane derivatives display a wide range of molecular structures, influenced by the nature of the substituents and the synthesis pathway. The relative stereochemistry of key compounds has been determined by single-crystal X-ray structural analysis, highlighting the importance of stereochemistry in the molecular architecture of these compounds (Yong et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of spirocyclopropane derivatives varies significantly with their structural features. These compounds participate in a variety of chemical reactions, including nucleophilic additions, ring-opening reactions, and cycloadditions, demonstrating their versatile reactivity and potential utility in organic synthesis. For example, reactions of 2′-oxo-1′,2′-dihydrospiro[cyclopropane-1,3′-indole]-2,2,3,3-tetracarbonitriles with nucleophiles have been explored, revealing diverse chemical transformations based on the reacting nucleophile (Kayukov et al., 2011).

Applications De Recherche Scientifique

Synthesis and Reactivity

- Researchers have explored the synthesis and thermal behavior of cycloadducts of nitrones to methyl 2-chloro-2-cyclopropylidene- and 2-chloro-2-spiropentylideneacetates, leading to the development of novel methods for the synthesis of the indolizine skeleton. The study showcases the differentiated thermal behavior of 5-spirocyclopropaneisoxazolidines, emphasizing the influence of the nitrone constitution and solvent on rearrangement processes (Zorn et al., 1999).

- The rearrangement of isoxazoline-5-spiro derivatives has been studied, revealing diastereofacial selectivity in the cycloaddition of substituted five-membered cyclic nitrones and methylenecyclopropanes. This process enables stereoselective synthesis of 3,5-substituted indolizidinones, highlighting the potential for constructing complex molecular frameworks with high precision (Cordero et al., 1990).

- A catalyst-free, highly diastereoselective cyclopropanation method using ethyl diazoacetate has been developed for substituted 3-methyleneindolin-2-ones, yielding spiro[cyclopropane-1,3′-indolin]-2′-ones. This methodological advancement opens avenues for the synthesis of complex spiro compounds without the need for metal catalysts, showcasing the versatility of cyclopropane-based spiro compounds in organic synthesis (Maurya et al., 2014).

Chemical Transformations

- Studies on the rearrangement of isoxazolidines formed from 2-chloro-2-cyclopropylideneacetates have demonstrated the ability of these compounds to undergo a cascade rearrangement, yielding indolizinone derivatives. This finding underscores the potential of cyclopropylideneacetates in generating structurally diverse compounds, contributing to the synthetic toolbox for constructing indolizine skeletons (Zorn et al., 1998).

- The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives through diastereoselective cyclopropanation reactions highlights the utility of cyclopropane moieties in the construction of complex and biologically relevant structures. This research provides a foundation for the development of novel compounds with potential pharmaceutical applications (Yong et al., 2007).

Mécanisme D'action

Target of Action

Indole derivatives are known to interact with multiple receptors in the body, making them versatile in their applications . They are important types of molecules and natural products and play a main role in cell biology .

Mode of Action

The specific mode of action can vary greatly depending on the specific indole derivative and its target. Some indole derivatives have been found to inhibit certain enzymes, while others may act as agonists or antagonists at various receptor sites .

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets. For example, some indole derivatives have been found to have antiviral activity, potentially affecting viral replication pathways .

Result of Action

The result of the action of indole derivatives can vary greatly depending on the specific compound and its target. Some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propriétés

IUPAC Name |

5-methylspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-8-2-3-10-9(6-8)11(4-5-11)7-12-10;/h2-3,6,12H,4-5,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEDJVIXMNEYLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCC23CC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

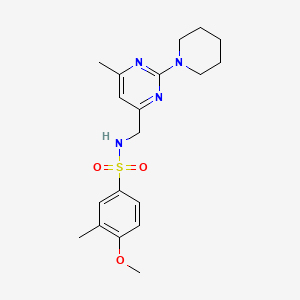

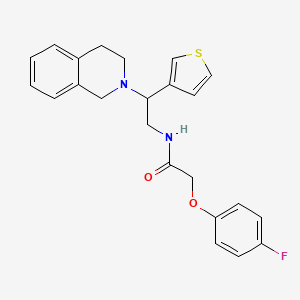

![(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one](/img/structure/B2495998.png)

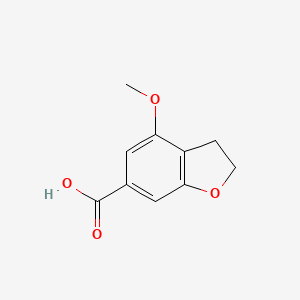

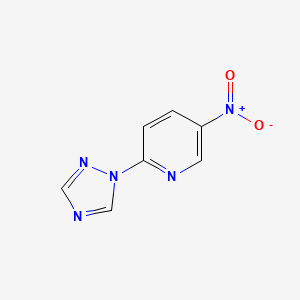

![4-[(Boc-amino)methyl]-3-methoxybenzoic acid](/img/structure/B2496001.png)

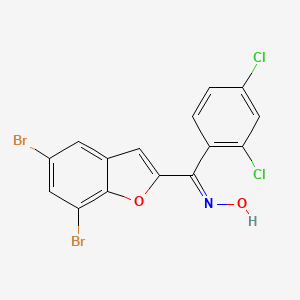

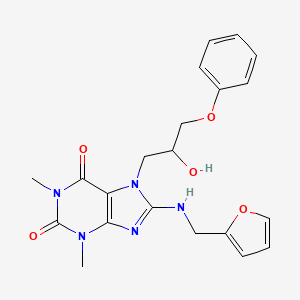

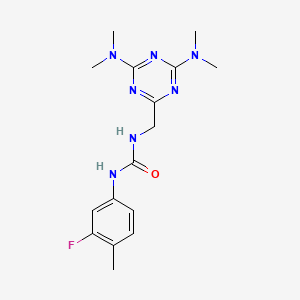

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)

![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)